molecular formula C20H17N5O3 B4129738 2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide

2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide

Cat. No. B4129738
M. Wt: 375.4 g/mol
InChI Key: CEYLBCWBSTZPJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include condensation reactions, amidation, and various forms of activation and cyclization steps to introduce the benzoxazole and pyrimidine rings. The specific synthetic route depends on the desired structural features and functional groups in the final molecule (El-Agrody et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and interaction with biological targets. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for structural elucidation. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its various functional groups. The structure-activity relationship (SAR) analysis helps in understanding how structural features contribute to the compound's chemical reactivity and potential biological activity (Moser et al., 2005).

Chemical Reactions and Properties

Compounds with benzoxazole, methoxyphenyl, and pyrimidinecarboxamide groups participate in a range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can be exploited to further modify the compound or to study its reactivity patterns. The presence of these functional groups also influences the compound's chemical properties, such as acidity, basicity, and photophysical properties, which are essential for its potential applications in chemical sensing, material science, and drug design (Bondock et al., 2011).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are important for predicting the compound's behavior in different environments and for its formulation in potential applications. Techniques such as differential scanning calorimetry (DSC) and solubility testing provide valuable data on these physical characteristics (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide, such as its reactivity towards various chemical reagents, stability under different conditions, and its interaction with metals and organic solvents, are key to its applications in synthetic chemistry and drug development. Analytical techniques like infrared spectroscopy (IR), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) are used to study these properties and to monitor the compound's behavior during chemical reactions (Trilleras et al., 2009).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-12-15(18(26)23-13-7-9-14(27-2)10-8-13)11-21-19(22-12)25-20-24-16-5-3-4-6-17(16)28-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLBCWBSTZPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
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2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 3
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2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 4
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2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 5
2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide

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